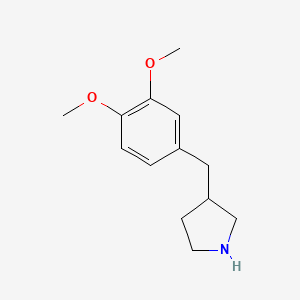

3-(3,4-Dimethoxybenzyl)pyrrolidine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group

Méthodes De Préparation

The synthesis of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxybenzyl moiety and pyrrolidine ring undergo oxidation under specific conditions:

Key Findings :

-

The 3,4-dimethoxybenzyl group is susceptible to benzylic oxidation, forming ketones or carboxylic acids depending on oxidant strength .

-

Pyrrolidine’s tertiary amine undergoes N-oxidation but resists ring-opening under mild conditions.

Reduction Reactions

The compound’s amine and aromatic systems participate in reduction pathways:

Key Findings :

-

LiAlH₄ effectively reduces ketone intermediates generated during oxidation .

-

NaBH₄ is less effective for sterically hindered substrates.

Substitution Reactions

The methoxy groups and pyrrolidine nitrogen enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidine derivatives |

| Thiols | NaH, THF, 0°C to RT | Thioether-linked analogs |

| Grignard reagents | Dry ether, −78°C to RT | Benzyl-group functionalized derivatives |

Electrophilic Aromatic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄, 0°C | Nitro-substituted aryl derivatives |

| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂ |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimalarial Agents

Recent studies have investigated the potential of pyrrolidine derivatives, including 3-(3,4-dimethoxybenzyl)pyrrolidine HCl, in developing new antimalarial therapies. A series of pyrrolidine-acridine hybrids were synthesized and evaluated for their efficacy against multidrug-resistant malaria parasites. The lead compounds demonstrated significant antimalarial activity, suggesting that modifications to the pyrrolidine structure can enhance therapeutic effects in combination therapies with artemisinin derivatives .

1.2 Antileishmanial Activity

Another promising application of pyrrolidine derivatives is in the treatment of leishmaniasis. Research has shown that certain pyrrolidine-based compounds exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds were synthesized and tested for their ability to inhibit the growth of promastigotes, with some showing effective results at concentrations as low as 25 µM . This highlights the potential of this compound as a candidate for further development in antileishmanial therapies.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the pyrrolidine ring followed by benzylation with 3,4-dimethoxybenzyl chloride. The structure-activity relationship studies indicate that variations in substituents on the benzyl group can significantly influence biological activity .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Ring Formation | D-Prolinol + Acyl Chloride | Reflux | Variable |

| 2 | Benzylation | 3,4-Dimethoxybenzyl Chloride | Room Temperature | Variable |

| 3 | Purification | Chromatography | N/A | High |

Biological Activities

3.1 Antibacterial Properties

Pyrrolidine derivatives have also been evaluated for antibacterial properties against various pathogens. In vitro studies revealed that certain compounds exhibited strong antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

3.2 Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies involving animal models have been conducted to assess the median lethal dose (LD50) and other toxicological parameters for pyrrolidine derivatives, including this compound. These studies are essential for determining safe dosage levels for future clinical applications .

Future Directions and Case Studies

Ongoing research aims to further explore the therapeutic potential of this compound through:

- Combination Therapies : Investigating its efficacy in combination with other known drugs.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.

Case Study Example

A notable case study involved synthesizing a series of pyrrolidine derivatives and evaluating their activity against L. donovani. The study found that specific modifications led to enhanced potency and selectivity against leishmanial cells compared to traditional treatments .

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride: This compound has a similar structure but with different substitution patterns on the benzyl group, leading to variations in its chemical and biological properties.

Pyrrolidine derivatives: Other pyrrolidine-based compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, also exhibit unique biological activities and are used in medicinal chemistry.

Activité Biologique

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C12H17ClN2O2, and it has been studied for various interactions with biological macromolecules, including proteins and nucleic acids.

The biological activity of 3-(3,4-Dimethoxybenzyl)pyrrolidine HCl is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological responses.

Potential Molecular Targets:

- Receptors : It may bind to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : Interaction with enzymes could alter metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : In cancer cell lines, it has demonstrated antiproliferative activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimalarial Activity :

A study explored the combination of this compound with artemisinin derivatives in treating multidrug-resistant malaria. The results indicated a significant reduction in parasite load and improved survival rates in infected mice models . -

Neuropharmacological Effects :

Research has focused on the effects of this compound on central nervous system activities. In animal models, it was observed to enhance cognitive functions and reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders . -

Antioxidant Studies :

Investigations into the antioxidant properties revealed that the compound effectively scavenged free radicals, which could be beneficial in preventing oxidative damage associated with various diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSSKURTVMWSOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCNC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.